I-BET726 -

I-BET726

Catalog Number: EVT-269865
CAS Number:
Molecular Formula: C25H23ClN2O3
Molecular Weight: 434.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

I-BET726 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. [, ] This family, consisting of BRD2, BRD3, BRD4, and BRDT, plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. [, ] I-BET726 exhibits strong binding affinity for BRD2, BRD3, and BRD4, with IC50 values of 41 nM, 31 nM, and 22 nM, respectively. []

Synthesis Analysis

While several papers mention the synthesis of I-BET726, detailed procedures and parameters are not explicitly provided in the provided abstracts. []

Molecular Structure Analysis

I-BET726 is a tetrahydroquinoline-based molecule. [] Its structure comprises a central tetrahydroquinoline ring with various substituents, including an acetyl group, a 4-chlorophenylamino group, and a benzoic acid moiety. [, ] The specific spatial arrangement of these groups contributes to its binding affinity and selectivity for BET bromodomains. X-ray crystallography studies have elucidated the interactions between I-BET726 and the bromodomains of BET proteins, providing insights into the structure-activity relationships. [, , ]

Mechanism of Action

I-BET726 exerts its biological effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. [, , ] This binding prevents the recognition of acetylated histones by BET proteins, disrupting their association with chromatin and hindering their function in transcriptional regulation. [, ] Consequently, I-BET726 can modulate the expression of various genes, including those involved in cell growth, proliferation, apoptosis, and inflammation. [, , , ]

Applications
  • Cancer research: I-BET726 displays potent anti-proliferative activity against various cancer cell lines, including hematological malignancies like acute myeloid leukemia and multiple myeloma, as well as solid tumors like neuroblastoma. [, , , ] Its anti-tumor effects are attributed to the suppression of oncogenes such as MYC and BCL2. [, ] For example, in neuroblastoma models, I-BET726 effectively inhibited tumor growth by downregulating MYCN and BCL2 expression. []

  • Immunology and Inflammation: I-BET726 shows promise in modulating immune responses. Studies suggest that targeting Myc with I-BET726 can induce tumor cell immunogenicity, potentially enhancing the efficacy of cancer immunotherapy. [] Furthermore, I-BET726 has shown efficacy in preclinical models of inflammatory conditions like septic shock. []

  • Parasitology: I-BET726 has been identified as a ligand for SmBRD3, a bromodomain-containing protein in Schistosoma mansoni, a parasitic worm causing schistosomiasis. [] This finding suggests potential applications of I-BET726 or its derivatives in targeting bromodomains in parasites for developing novel antiparasitic therapies. []

Future Directions
  • Optimization of BET Degraders: Exploring different linkers and target warheads to develop more potent and selective PROTACs based on the I-BET726 scaffold. []

  • Combination Therapies: Investigating the efficacy of I-BET726 in combination with other therapeutic agents, such as conventional chemotherapy or immunotherapy, to enhance antitumor activity and overcome resistance mechanisms. [, , ]

  • Biomarker Development: Identifying predictive biomarkers of response or resistance to I-BET726 to personalize treatment strategies and improve clinical outcomes. []

JQ1

  • Compound Description: JQ1 is a thieno-triazolo-1,4-diazepine that acts as a potent, selective, and cell-permeable small molecule inhibitor of BET bromodomains. [, , ] It competitively binds to the acetyl-lysine binding site of BET bromodomains, disrupting their interaction with acetylated histones and leading to the downregulation of MYC transcription. []

CPI-203

  • Compound Description: CPI-203 is a potent and selective small-molecule inhibitor of BET bromodomains. [] It binds to the bromodomains of BET proteins, including BRD4, thereby inhibiting their binding to acetylated lysine residues on histone tails. [] CPI-203 has shown efficacy in preclinical models of various cancers, including prostate cancer. []

Compound 15 (quinoline-based ligand)

  • Compound Description: Compound 15 is a quinoline-based ligand designed based on the crystal structure of I-BET726 bound to the second bromodomain of SmBRD3 (a Schistosoma mansoni BET protein). [] It exhibits a Kd of 364 ± 26.3 nM for SmBRD3(2). []
  • Relevance: This compound was rationally designed using I-BET726 as a starting point, aiming to target the SmBRD3 bromodomain. [] It showcases the potential for developing parasite-specific BET inhibitors based on the I-BET726 scaffold.
  • Compound Description: Compound 22 serves as the ethyl ester pro-drug of compound 15. [] It displays significant effects on various life cycle stages of Schistosoma mansoni, including larval schistosomula, adult worms, and miracidia. []
  • Relevance: This compound demonstrates the potential for developing pro-drugs based on I-BET726-like scaffolds to target parasitic diseases. []

I-BET762

  • Compound Description: I-BET762 is a potent and selective BET bromodomain inhibitor. [, ] It binds to BET proteins, inhibiting their interaction with acetylated lysine residues on histones and other proteins involved in transcriptional regulation. [] I-BET762 has shown anticancer activity in various preclinical models, including neuroblastoma. []

VH032

  • Compound Description: VH032 is a ligand for the E3 ubiquitin ligase VHL. [] It is frequently utilized as a component of PROTACs (proteolysis-targeting chimeras) designed to induce the degradation of target proteins. []
  • Relevance: This compound represents a key component in PROTAC technology, allowing researchers to explore the potential of I-BET726 and JQ1 as target warheads for targeted protein degradation. []

Trametinib

  • Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2, key kinases in the RAS-MAPK signaling pathway. [] It is often used in combination with other anticancer agents to target various cancers, including neuroblastoma. []
  • Relevance: While not structurally related to I-BET726, trametinib represents a clinically relevant compound investigated in combination with BET inhibitors to enhance antitumor efficacy in neuroblastoma. [] This research highlights the potential for combination therapies utilizing I-BET726 and other signaling pathway inhibitors.

Properties

Product Name

GSK1324726A

IUPAC Name

4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoic acid

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

InChI

InChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)/t15-,23+/m0/s1

InChI Key

FAWSUKOIROHXAP-NPMXOYFQSA-N

SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO

Synonyms

I-BET-726; I-BET 726; I-BET726; GSK1324726A; GSK-1324726A; GSK 1324726A.

Canonical SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl

Isomeric SMILES

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.